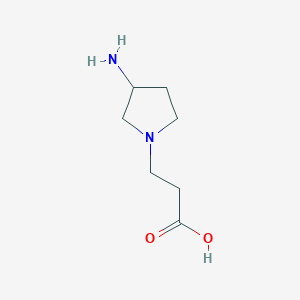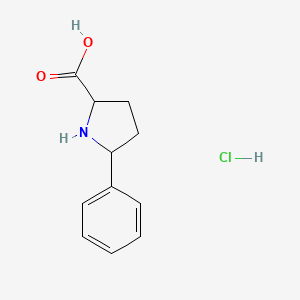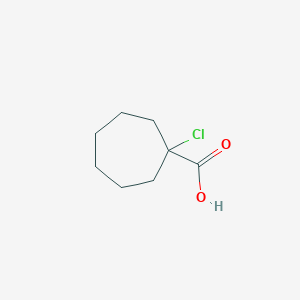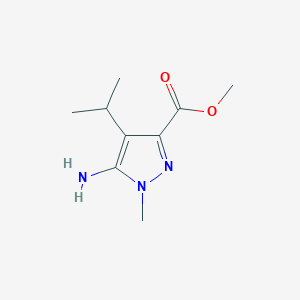![molecular formula C10H14ClNO4S2 B13302218 1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 4-(dimethylsulfamoyl)phenyl ethanesulfonate with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the product. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific oxidizing or reducing agents used.
Scientific Research Applications
1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylsulfamoyl)phenyl ethanesulfonate
- 4-(Dimethylsulfamoyl)phenyl ethanesulfonamide
- 4-(Dimethylsulfamoyl)phenyl ethanesulfonate ester
Uniqueness
1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride is unique due to its dual functional groups: the sulfonyl chloride and the dimethylsulfamoyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C10H14ClNO4S2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-[4-(dimethylsulfamoyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H14ClNO4S2/c1-8(17(11,13)14)9-4-6-10(7-5-9)18(15,16)12(2)3/h4-8H,1-3H3 |
InChI Key |
LWQBCKJPXWTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)

![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)
![3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
amine](/img/structure/B13302186.png)

![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)



![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

